molecular formula C6H12O15P3 · 3Na B046612 [(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate CAS No. 2068-89-5

[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate

Cat. No.: B046612
CAS No.: 2068-89-5
M. Wt: 420.1 g/mol
InChI Key: ZVCVTWVBDIPWPZ-WZYBBFKXSA-K
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Description

Ins(1,4,5)P3 is an isomer of the biologically important D-myo-inositol-1,4,5-triphosphate. Unlike its isomer, Ins(1,4,5)P3 does not evoke a rise in intracellular calcium when added to cells. It is not known if Ins(1,4,5)P3 can act as a competitive inhibitor of biologically-active inositol phosphates.
Intracellular messenger formed by the action of phospholipase C on phosphatidylinositol 4,5-bisphosphate, which is one of the phospholipids that make up the cell membrane. Inositol 1,4,5-trisphosphate is released into the cytoplasm where it releases calcium ions from internal stores within the cell's endoplasmic reticulum. These calcium ions stimulate the activity of B kinase or calmodulin.

Mechanism of Action

Target of Action

Inositol triphosphate, also known as myo-Inositol 1,4,5-trisphosphate, primarily targets the Inositol 1,4,5-trisphosphate receptor (IP3R) . This receptor is a calcium-release channel located on intracellular membranes, especially the endoplasmic reticulum . The IP3R has an affinity for IP3 in the low nanomolar range .

Mode of Action

Inositol triphosphate is an inositol phosphate signaling molecule. It is produced by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid located in the plasma membrane, by phospholipase C (PLC) . IP3 is soluble and diffuses through the cell, where it binds to its receptor, the IP3R . When IP3 binds its receptor, calcium is released into the cytosol .

Biochemical Pathways

The production of IP3 is part of a signal transduction pathway that controls a variety of cellular processes. The pathway begins with the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and diacylglycerol (DAG) . This pathway regulates numerous cellular and physiological processes, such as carbohydrate metabolism, gene expression, and the flight-or-fight response .

Pharmacokinetics

It exists for only a few seconds before being converted to inositol by the action of a sequence of enzymes .

Result of Action

The binding of IP3 to its receptor triggers the rapid release of calcium into the cell fluid . This initiates various cellular processes, such as smooth muscle contraction and the release of glucose, histamine, etc . In addition, calcium controls the activity of numerous downstream targets .

Action Environment

The action of IP3 is influenced by various environmental factors. For instance, the pH of the solution determines the form of the phosphate group, which in turn determines its ability to bind to other molecules . Considering that the average physiological pH is approximately 7.4, the main form of the phosphate groups bound to the inositol ring in vivo is PO42- . This gives IP3 a net negative charge, which is important in allowing it to dock to its receptor, through binding of the phosphate groups to positively charged residues on the receptor .

Biochemical Analysis

Biochemical Properties

Inositol triphosphate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is specifically phosphorylated by inositol 1,4,5-trisphosphate 3-kinase (IP3 3-kinase/IP3K), a member of inositol phosphate kinases . This interaction is crucial for the metabolism of inositol polyphosphates .

Cellular Effects

Inositol triphosphate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it triggers the rapid release of calcium into the cell fluid, initiating various cellular processes such as smooth muscle contraction and the release of glucose and histamine .

Molecular Mechanism

The mechanism of action of inositol triphosphate is complex and involves interactions at the molecular level. It is produced by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid located in the plasma membrane, by phospholipase C (PLC) . Once formed, inositol triphosphate diffuses through the cell and binds to its receptor, a calcium channel located in the endoplasmic reticulum . This binding releases calcium into the cytosol, activating various calcium-regulated intracellular signals .

Temporal Effects in Laboratory Settings

The effects of inositol triphosphate change over time in laboratory settings. For instance, chronic inositol injections of 1.2 g/kg (daily for 14 days) reduced immobility time and increased struggle time in the Porsolt test compared with control animals . This suggests that inositol triphosphate has long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of inositol triphosphate vary with different dosages in animal models. For instance, inositol triphosphate has shown therapeutic benefits in animal models, such as lowering body weight, reducing blood glucose, and attenuating myocardial injury .

Metabolic Pathways

Inositol triphosphate is involved in several metabolic pathways. It is synthesized through a series of phosphorylation reactions catalyzed by various inositol phosphate kinases . It is also a key player in signal pathways, including reproductive, hormonal, and metabolic modulation .

Transport and Distribution

Inositol triphosphate is transported and distributed within cells and tissues. It is soluble and diffuses through the cell, where it binds to its receptor, a calcium channel located in the endoplasmic reticulum . This allows it to exert its effects throughout the cell.

Subcellular Localization

Inositol triphosphate is localized in various subcellular compartments. For instance, inositol 1,4,5-trisphosphate 3-kinase (IP3K), which phosphorylates inositol triphosphate, is found in the plasma membrane, cytoskeleton, and endoplasmic reticulum . This suggests that inositol triphosphate can exert its effects in specific compartments or organelles within the cell.

Properties

IUPAC Name

[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2+,3+,4-,5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMWCIQZXVOZEGG-HOZKJCLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001015822
Record name DL-myo-Inositol 1,4,5-triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001015822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2068-89-5, 88269-39-0, 27121-73-9, 85166-31-0
Record name L-myo-Inositol 1,4,5-trisphosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2068-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Inositol 1,4,5-triphosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88269-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Inositol 1,3,6-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002068895
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name myo-Inositol, tris(dihydrogen phosphate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027121739
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inositol 1,4,5-trisphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085166310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name myo-Inositol, 1,4,5-tris(dihydrogen phosphate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088269390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DL-myo-Inositol 1,4,5-triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001015822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate
Reactant of Route 2
[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate
Reactant of Route 3
[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate
Reactant of Route 4
[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate
Reactant of Route 5
[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate
Reactant of Route 6
[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate

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